molecular formula C21H21N5O2 B12173020 2-(1H-indol-3-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide

2-(1H-indol-3-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide

Cat. No.: B12173020
M. Wt: 375.4 g/mol
InChI Key: ICDHGJAYJWPGJL-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide is a complex organic compound that features an indole ring, a triazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide typically involves the coupling of an indole derivative with a triazole derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often require a solvent such as dichloromethane and may be carried out at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate electrophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield oxindole derivatives, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Antimicrobial Activity

The incorporation of the 1,2,4-triazole ring into various compounds has been associated with significant antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit a wide range of bioactivities including antifungal and antibacterial effects. For instance, compounds with similar structures have shown enhanced activity against various fungal strains compared to traditional antifungal agents like azoxystrobin .

Key Findings:

  • Antifungal Activity: Studies have demonstrated that triazole derivatives can achieve inhibitory concentrations significantly lower than existing antifungals, indicating their potential as effective treatments for fungal infections .
  • Antibacterial Activity: Certain triazole derivatives have been reported to possess potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, often outperforming conventional antibiotics .

Neuroprotective Effects

Compounds containing indole structures are known for their neuroprotective properties. The combination of indole and triazole may enhance these effects, providing a dual mechanism for neuroprotection. Research suggests that such compounds can modulate neurotransmitter systems and exhibit antioxidant activity, which is beneficial in neurodegenerative diseases .

Case Study 1: Antifungal Efficacy

A study investigated the antifungal efficacy of various 1,2,4-triazole derivatives against Gibberella zeae and Fusarium oxysporum. The results indicated that specific substitutions on the triazole ring significantly improved antifungal activity, with some compounds exhibiting MIC values lower than those of established antifungals .

CompoundMIC (μg/mL)Comparison
Compound A0.01More effective than fluconazole
Compound B0.05Comparable to ketoconazole

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of triazole derivatives against multi-drug resistant Staphylococcus aureus. The study found that certain modifications to the triazole structure led to compounds that were 10 to 1600 times more effective than commonly used antibiotics .

CompoundMIC (μg/mL)Effectiveness
Compound C0.75Highly effective against MRSA
Compound D0.43Superior to traditional treatments

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The indole and triazole rings can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For example, the compound may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-3-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide is unique due to the presence of both an indole and a triazole ring, which can confer distinct biological activities and chemical reactivity. The methoxyphenyl group further enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

The compound 2-(1H-indol-3-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide is a hybrid molecule that integrates the indole and triazole structures, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent studies.

Chemical Structure

The compound can be represented by the following structural formula:

C18H22N6O2\text{C}_{18}\text{H}_{22}\text{N}_{6}\text{O}_{2}

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial and fungal strains.

In Vitro Studies

  • Fungal Activity : In a study evaluating a series of triazole-indole hybrids, it was found that compounds similar to This compound exhibited high antifungal activity against Candida albicans and Candida krusei. The compound demonstrated an Minimum Inhibitory Concentration (MIC) comparable to established antifungal agents like fluconazole and voriconazole .
  • Bacterial Activity : The compound also displayed antibacterial properties against Escherichia coli and Staphylococcus aureus. The MIC values indicated moderate to high efficacy, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

The indole moiety is known for its anticancer properties. Studies have indicated that compounds containing indole and triazole structures can inhibit cancer cell proliferation.

Case Studies

  • Cell Line Studies : In vitro assays using human cancer cell lines have shown that the compound induces apoptosis in breast cancer cells (MCF-7). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death .
  • Mechanistic Insights : Further investigations into the signaling pathways revealed that the compound inhibits the PI3K/Akt pathway, which is crucial for cell survival and proliferation in cancer cells .

Anti-inflammatory Activity

The hybrid nature of this compound also suggests potential anti-inflammatory effects.

Experimental Findings

In animal models of inflammation, administration of the compound resulted in a significant reduction in edema formation. This effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMIC/EffectivenessReference
AntifungalCandida albicansComparable to fluconazole
Candida kruseiComparable to voriconazole
AntibacterialEscherichia coliModerate efficacy
Staphylococcus aureusModerate efficacy
AnticancerMCF-7 (breast cancer)Induces apoptosis
Anti-inflammatoryIn vivo modelsReduces edema

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C21H21N5O2/c1-28-16-9-6-14(7-10-16)8-11-19-23-21(26-25-19)24-20(27)12-15-13-22-18-5-3-2-4-17(15)18/h2-7,9-10,13,22H,8,11-12H2,1H3,(H2,23,24,25,26,27)

InChI Key

ICDHGJAYJWPGJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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